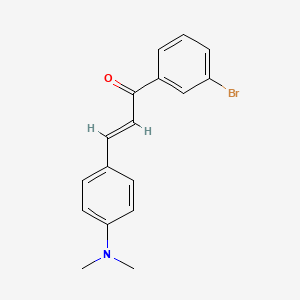

(E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one

Beschreibung

(E)-1-(3-Bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (3-bromophenyl) features a bromine substituent at the meta position, while the B-ring (4-dimethylaminophenyl) contains a dimethylamino group at the para position. This structural arrangement confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

(E)-1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c1-19(2)16-9-6-13(7-10-16)8-11-17(20)14-4-3-5-15(18)12-14/h3-12H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJZCAZOEZCNSV-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the 3-bromophenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has the molecular formula C17H16BrNO and features a distinctive E configuration. The dihedral angle between the two phenyl rings is approximately 49.17 degrees, which influences its reactivity and interaction with biological targets . The crystal structure reveals intramolecular interactions, including C-H…O hydrogen bonds, which contribute to its stability and potential functionality in various applications .

Medicinal Chemistry

Chalcones, including (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one, are known for their diverse biological activities. Research indicates several key areas of application:

- Anticancer Activity : Studies have shown that chalcone derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The presence of bromine and dimethylamino groups enhances their cytotoxicity by modulating signaling pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : This compound has demonstrated activity against a range of microorganisms, making it a candidate for developing new antimicrobial agents. Its structural characteristics allow it to penetrate microbial membranes effectively.

- Anti-inflammatory Effects : Research indicates that certain chalcones can inhibit inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

Chalcone derivatives are also explored for their applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, compounds like (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one are being investigated as potential materials for OLEDs. Their ability to emit light when subjected to electric current makes them suitable candidates for display technologies.

- Photovoltaic Devices : The compound's ability to absorb light and convert it into energy positions it as a potential component in organic solar cells.

Organic Synthesis

In organic chemistry, (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one serves as an important intermediate:

- Synthesis of Complex Molecules : This chalcone can be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : Its reactivity allows it to participate in various chemical reactions, such as Michael additions and aldol condensations, facilitating the formation of diverse chemical entities.

Case Studies

Several studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one would depend on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors, leading to their observed biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substitution Effects

Chalcone derivatives are broadly classified based on substituent patterns on rings A and B. Below is a comparison of key analogs:

Key Observations :

Electronic Properties and Quantum Chemical Descriptors

Quantum chemical studies (e.g., HOMO-LUMO energies) highlight electronic differences (Table 1):

| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | 3.764 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | 2.785 |

| Target Compound (Predicted) | ~-8.5 (estimated) | ~-4.8 (estimated) | ~3.7 (estimated) |

Analysis :

Supramolecular and Crystallographic Behavior

- Crystal Packing: Halogenated chalcones (e.g., 3-bromo in ) exhibit C–H···Br and π-π interactions, while dimethylamino-substituted derivatives (e.g., PAAPA) prioritize N–H···O bonds .

- Hirshfeld Surface Analysis : Methoxy/ethoxy groups (e.g., chalcone1 in ) increase van der Waals interactions, whereas bromine enhances halogen-mediated packing .

Biologische Aktivität

(E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its potential biological activities, particularly in cancer therapy. This compound, characterized by its E configuration and specific structural features, is being investigated for its pharmacological properties.

Chemical Structure

The compound has the molecular formula C17H16BrNO and features a dihedral angle of 49.17° between the two benzene rings, indicating a significant degree of planarity that may influence its biological interactions. The presence of bromine and dimethylamino groups enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that chalcone derivatives exhibit a range of biological activities, including anticancer effects. The specific activities of (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one are summarized below:

Anticancer Activity

-

Mechanisms of Action :

- Chalcones are known to disrupt the cell cycle and induce apoptosis in various cancer cell lines. The compound has been shown to inhibit tumor cell proliferation through mechanisms including:

- In Vitro Studies :

- Case Study Findings :

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 13.2 – 34.7 | ROS induction, p53 pathway modulation |

| Antiproliferative | A549 | 17.14 – 69.67 | Cell cycle arrest, apoptosis |

| Inhibition of Migration | TNBC | 3.94 – 9.22 | Cell cycle arrest, apoptosis |

Structural Insights

The crystal structure analysis reveals that the compound's stability is influenced by intramolecular interactions, such as C-H⋯O hydrogen bonds and C-H⋯π interactions, which may play a role in its biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-1-(3-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one, and how can reaction conditions (e.g., solvent, catalyst) influence yield and stereoselectivity?

- Answer: The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 3-bromoacetophenone with 4-dimethylaminobenzaldehyde in ethanol or methanol under basic conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Solvent polarity and temperature control are critical for achieving high stereoselectivity toward the (E)-isomer. Ethanol is preferred for its ability to stabilize enolate intermediates, while higher temperatures (>50°C) may promote side reactions like cyclization. Yield optimization requires monitoring via TLC or HPLC to terminate the reaction at maximal conversion.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the (E)-configuration and structural integrity of the synthesized compound?

- Answer:

- 1H NMR: The trans (E)-configuration is confirmed by coupling constants (J ≈ 15–16 Hz) between the α and β protons of the enone system .

- 13C NMR: Carbonyl (C=O) resonance typically appears at δ ~190 ppm, while aromatic carbons exhibit distinct splitting patterns due to substituent effects .

- IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the enone framework .

- UV-Vis: Conjugation between the aryl and enone groups results in λmax at ~300–350 nm, corroborating extended π-delocalization .

Q. What crystallographic strategies are recommended for resolving non-merohedral twinning or low-resolution data in single-crystal X-ray diffraction (SC-XRD) studies?

- Answer: For twinned crystals (common in chalcone derivatives), use SHELXL for refinement with twin law matrices (e.g., -h, -k, l) and HKLF5 format data . High redundancy data collection (e.g., multi-zone φ and ω scans) improves completeness. For low-resolution data, restraints on bond lengths/angles (DFIX, DANG commands in SHELXL) and isotropic displacement parameters (ISOR) enhance refinement stability .

Advanced Research Questions

Q. How can discrepancies between experimental (e.g., XRD) and theoretical (DFT) bond lengths/angles be analyzed to refine computational models?

- Answer: Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding, van der Waals interactions) not accounted for in gas-phase DFT calculations. To resolve this:

- Perform periodic DFT calculations incorporating crystal environment .

- Compare Hirshfeld surfaces to identify intermolecular interactions distorting bond parameters .

- Adjust basis sets (e.g., B3LYP/6-311++G**) to better match experimental data .

Q. What experimental and computational approaches are suitable for evaluating the compound’s nonlinear optical (NLO) properties, and how do substituents (e.g., Br, NMe₂) influence hyperpolarizability?

- Answer:

- Experimental: Use Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISHG) to measure second-order NLO coefficients (χ²). Polarizable groups like NMe₂ enhance hyperpolarizability due to charge-transfer transitions .

- Computational: Calculate dipole moment (μ), polarizability (α), and hyperpolarizability (β) via time-dependent DFT (TD-DFT). Compare with structurally analogous compounds (e.g., bromo vs. fluoro substituents) to isolate electronic effects .

Q. How can contradictory antimicrobial activity results (e.g., varying IC₅₀ values across bacterial strains) be systematically addressed?

- Answer:

- Dose-Response Analysis: Use standardized protocols (e.g., CLSI guidelines) with triplicate measurements to minimize variability .

- Structure-Activity Relationship (SAR): Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing Br may enhance membrane permeability, while NMe₂ could modulate solubility .

- Mechanistic Studies: Employ fluorescence-based assays (e.g., membrane depolarization) or molecular docking to identify target proteins (e.g., cytochrome P450) .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing and thermodynamic stability?

- Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D, C, or R motifs) using software like Mercury or PLATON to identify recurring patterns .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···O, H···π) contributing to lattice energy .

- Thermal Analysis: DSC/TGA data reveal phase transitions linked to packing efficiency. Compare with simulated PXRD patterns from CrystalPredictor .

Methodological Notes

- Synthetic Optimization: Include a table comparing yields under varying conditions (e.g., KOH vs. NaOH, ethanol vs. DMF) .

- DFT Parameters: Provide a summary of computational settings (basis sets, functionals) used in studies .

- Crystallographic Data: Reference CCDC deposition numbers (e.g., CCDC 1988019) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.